Haploperoside A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H28O13 |
|---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
6-methoxy-7-[(2S,3R,4S,5S)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C22H28O13/c1-8-15(24)17(26)19(28)21(32-8)31-7-13-16(25)18(27)20(29)22(35-13)34-12-6-10-9(5-11(12)30-2)3-4-14(23)33-10/h3-6,8,13,15-22,24-29H,7H2,1-2H3/t8-,13?,15-,16+,17+,18-,19+,20+,21+,22+/m0/s1 |
InChI Key |
FCIZPHNZRNLUJD-WCGJNYNDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Physical and chemical properties of Haploperoside A.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Haploperoside A, a natural coumarin (B35378) glycoside, has garnered interest for its potential therapeutic properties. This technical guide provides a detailed overview of the known physical and chemical properties of this compound. It includes tabulated quantitative data, though experimentally determined values are limited in publicly accessible literature. This document also outlines general experimental protocols relevant to the study of similar natural products, as specific detailed methodologies for this compound are not extensively published. Furthermore, a proposed signaling pathway for its potential anti-inflammatory activity is visualized.
Chemical and Physical Properties
This compound, with the chemical formula C₂₂H₂₈O₁₃, is a coumarin glycoside that has been identified in plants of the Haplophyllum genus.[1] Its structure features a coumarin core linked to a disaccharide moiety. While comprehensive, experimentally verified data is scarce, computed properties provide initial estimations of its physicochemical characteristics.
Tabulated Physical and Chemical Data
The following tables summarize the available quantitative data for this compound. It is critical to note that much of this data is computationally predicted and awaits experimental verification.
| Identifier | Value | Source |
| IUPAC Name | 6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one | PubChem |
| CAS Number | 74712-71-3 | PubChem[1] |
| Molecular Formula | C₂₂H₂₈O₁₃ | PubChem[1] |
| Molecular Weight | 500.4 g/mol | PubChem[1] |
| Exact Mass | 500.15299094 Da | PubChem[1] |
| Monoisotopic Mass | 500.15299094 Da | PubChem[1] |
| Computed Property | Value | Source |
| XLogP3-AA | -1.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 6 | PubChem |
| Hydrogen Bond Acceptor Count | 13 | PubChem |
| Rotatable Bond Count | 6 | PubChem |
| Topological Polar Surface Area | 194 Ų | PubChem[1] |
| Complexity | 764 | PubChem |
Note: The lack of experimentally determined data such as melting point, boiling point, and solubility in common solvents highlights a significant gap in the current body of knowledge for this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR and ¹³C NMR: Specific chemical shifts (δ) and coupling constants (J) for this compound have not been found in the available literature. For a molecule of this complexity, 2D NMR experiments such as COSY, HSQC, and HMBC would be essential for unambiguous assignment of all proton and carbon signals.
Infrared (IR) Spectroscopy
-
An experimental IR spectrum for this compound is not available. However, based on its structure, characteristic absorption bands would be expected for hydroxyl (-OH), ether (C-O-C), carbonyl (C=O of the coumarin lactone), and aromatic (C=C) functional groups.
Mass Spectrometry (MS)
-
The exact and monoisotopic masses are provided from computational data.[1] Experimental mass spectrometry, particularly high-resolution mass spectrometry (HRMS), would be required to confirm the elemental composition. Tandem MS (MS/MS) would be necessary to elucidate the fragmentation pattern, which is crucial for structural confirmation and identification in complex mixtures.
Potential Biological Activity and Experimental Protocols
Limited information is available specifically on the biological activity of this compound. However, there are indications of its potential for the study of oral tissue inflammation and cough. The following sections outline general experimental protocols that could be adapted to investigate these activities for this compound.
Anti-inflammatory Activity
The anti-inflammatory potential of natural compounds is often initially assessed using in vitro cell-based assays.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media and conditions.
-
Induction of Inflammation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory mediators.
-
Treatment: Cells are co-treated with LPS and various concentrations of this compound.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines: Levels of cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: The inhibitory effect of this compound on the production of these inflammatory mediators is calculated and dose-response curves are generated to determine the IC₅₀ value.
Antitussive (Cough Suppressant) Activity
The evaluation of cough suppressant activity typically involves in vivo animal models.
-
Animal Model: Guinea pigs are commonly used as they have a cough reflex sensitive to chemical irritants.
-
Treatment: Animals are pre-treated with this compound at various doses, typically administered orally or intraperitoneally. A control group receives a vehicle, and a positive control group may receive a known antitussive drug like codeine.
-
Induction of Cough: After a specific period post-treatment, coughing is induced by exposing the animals to an aerosolized tussive agent, such as citric acid or capsaicin, in a closed chamber.
-
Measurement of Cough: The number of coughs is counted by a trained observer, often with the aid of audio and video recording, for a set period of time.
-
Data Analysis: The percentage inhibition of the cough reflex by this compound is calculated by comparing the number of coughs in the treated groups to the control group.
Signaling Pathways
No specific signaling pathways modulated by this compound have been elucidated in the available literature. However, based on the known mechanisms of other anti-inflammatory natural products, a potential pathway of action can be proposed. Many natural compounds exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Proposed Anti-inflammatory Signaling Pathway
The diagram below illustrates a hypothetical mechanism by which this compound might inhibit the NF-κB signaling pathway, a central regulator of inflammation.
References
Haploperoside A and its role as a plant metabolite.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haploperoside A is a naturally occurring plant metabolite belonging to the coumarin (B35378) glycoside family. As a constituent of various medicinal plants, it presents a subject of interest for phytochemical and pharmacological research. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, natural sources, biosynthetic origins, and the methodologies for its study. The guide also summarizes the known biological activities of related compounds, highlighting potential areas for future investigation into this compound's therapeutic applications.
Chemical and Physical Properties
This compound is characterized by a core coumarin structure linked to a disaccharide moiety. Its chemical identity is well-established through various spectroscopic and analytical techniques.[1][2]
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₈O₁₃ | [1] |
| Molecular Weight | 500.4 g/mol | [1] |
| IUPAC Name | 6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one | [1] |
| Synonyms | Haploperoside, this compound | [1] |
| Class | Coumarin Glycoside | [1] |
Natural Occurrence
This compound has been identified in several plant species, primarily within the Rutaceae family. Its presence is documented in the following plants:
The genus Haplophyllum is known to be a rich source of various secondary metabolites, including coumarins, alkaloids, and lignans.[4][5][6][7][8][9]
Biosynthesis
While the specific enzymatic steps for the biosynthesis of this compound have not been elucidated, the general pathway for coumarin biosynthesis in plants of the Rutaceae family is well-understood.[10][11][12] It originates from the phenylpropanoid pathway.
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from its natural plant sources typically involves solvent extraction followed by chromatographic separation. A general protocol is outlined below, based on methodologies for related coumarin glycosides.[2]
Detailed Steps:
-
Extraction: The dried and powdered plant material is extracted with a polar solvent such as ethanol (B145695) or methanol.
-
Fractionation: The crude extract is then subjected to column chromatography over silica gel.
-
Purification: Fractions containing this compound are further purified using techniques like High-Performance Liquid Chromatography (HPLC).
-
Characterization: The structure of the isolated compound is elucidated using a combination of spectroscopic methods.
Structure Elucidation
The structural determination of this compound relies on a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are crucial for determining the connectivity of atoms within the molecule.[13][14][15][16]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.[13][16]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[2]
-
Ultraviolet (UV) Spectroscopy: Helps in identifying the chromophoric system of the coumarin core.[2]
-
Optical Rotation (αD): Used to determine the stereochemistry of the glycosidic linkages.[2]
Biological Activity and Therapeutic Potential
While direct experimental evidence for the biological activities of this compound is limited in the current scientific literature, the known pharmacological properties of other compounds from the Haplophyllum genus and the broader class of coumarin glycosides suggest potential areas of interest for future research.
Potential Anticancer and Cytotoxic Effects
Several species of the Haplophyllum genus have been reported to exhibit cytotoxic activities against various cancer cell lines.[17] For instance, extracts and isolated compounds from Haplophyllum species have demonstrated antiproliferative and apoptotic effects.[17] Given this context, this compound warrants investigation for its potential cytotoxic and anticancer properties.
Potential Anti-inflammatory Activity
Coumarins and their glycosides are a class of compounds known to possess anti-inflammatory properties.[18][19][20][21][22] The anti-inflammatory potential of various Haplophyllum species has also been noted.[5][6][8][9] This suggests that this compound could be a candidate for studies on its effects on inflammatory pathways.
Potential Neuroprotective Effects
The investigation of natural products for neuroprotective properties is a growing field of research. While no specific neuroprotective activities have been reported for this compound, the broader class of plant-derived secondary metabolites is being explored for such effects.
Future Directions
The current body of knowledge on this compound is primarily phytochemical. There is a significant opportunity for further research to explore its pharmacological profile. Future studies should focus on:
-
In vitro and in vivo biological screening: To assess the cytotoxic, anti-inflammatory, neuroprotective, and other potential biological activities of purified this compound.
-
Mechanism of action studies: To elucidate the molecular targets and signaling pathways through which this compound may exert its effects.
-
Biosynthetic pathway elucidation: To identify and characterize the specific enzymes involved in the biosynthesis of this compound in its source plants.
-
Quantitative analysis: To determine the concentration of this compound in different plant tissues and under various growth conditions.
Conclusion
This compound is a well-characterized coumarin glycoside with known natural sources and a generally understood biosynthetic origin. While its specific biological activities remain largely unexplored, the pharmacological profile of related compounds suggests that it may possess valuable therapeutic properties. This technical guide provides a foundation for researchers to undertake further investigations into the potential of this compound as a novel bioactive compound.
References
- 1. Haploperoside | C22H28O13 | CID 21607625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The Genus Haplophyllum Juss.: Phytochemistry and Bioactivities—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencescholar.us [sciencescholar.us]
- 6. media.neliti.com [media.neliti.com]
- 7. researchgate.net [researchgate.net]
- 8. vliz.be [vliz.be]
- 9. researchgate.net [researchgate.net]
- 10. The Distribution of Coumarins and Furanocoumarins in Citrus Species Closely Matches Citrus Phylogeny and Reflects the Organization of Biosynthetic Pathways | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synergistic Combination of NAPROC-13 and NMR 13C DFT Calculations: A Powerful Approach for Revising the Structure of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liquid-state NMR spectroscopy for complex carbohydrate structural analysis: A hitchhiker's guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. A Study on the Cytotoxic Effects of Some Haplophyllum Species of the Rutaceae Family: H. Gilesii, H. Tuberculatum, H. Myrtifolium, H. Megalanthum, H. Buxbaumii, H. Acutifolium and H. Vulcanicum | MEHES JOURNAL [mehesjournal.com]
- 18. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs [mdpi.com]
- 19. Anti-inflammatory activity of hyperoside through the suppression of nuclear factor-κB activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-inflammatory and analgesic properties of cis-mulberroside A from Ramulus mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Diterpenoids Isolated from Podocarpus macrophyllus Inhibited the Inflammatory Mediators in LPS-Induced HT-29 and RAW 264.7 Cells [mdpi.com]
Investigating the Mechanism of Action of Haploperoside A: A Technical Guide for Researchers
Abstract
Haploperoside A, a coumarin (B35378) glycoside isolated from plants of the Haplophyllum genus, represents a class of natural products with potential therapeutic applications. While comprehensive studies on the specific mechanism of action of this compound are currently limited in published literature, the known biological activities of extracts from Haplophyllum species and the established mechanisms of other structurally related coumarins provide a foundational framework for investigation. This technical guide synthesizes the available information and proposes a putative mechanism of action for this compound, focusing on the induction of apoptosis and modulation of key signaling pathways. Detailed experimental protocols and data presentation formats are provided to facilitate further research into this promising compound.
Introduction
Natural products remain a vital source of novel therapeutic agents, with a significant number of anticancer drugs being derived from or inspired by natural compounds. The genus Haplophyllum is known to be a rich source of diverse secondary metabolites, including coumarins, alkaloids, lignans, and flavonoids.[1][2][3] Extracts from various Haplophyllum species have demonstrated a range of biological activities, such as antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2][3] this compound, a glycoside and a member of the coumarin family, has been identified in several Haplophyllum species.[4] While direct evidence for the anticancer mechanism of this compound is scarce, the known cytotoxic properties of Haplophyllum extracts suggest that its constituents, including this compound, could contribute to these effects. This guide outlines a potential mechanism of action for this compound centered on the induction of apoptosis, a common pathway for anticancer compounds.
Proposed Mechanism of Action: Induction of Apoptosis
Based on the activities of other natural coumarins and the general cytotoxic effects of Haplophyllum extracts, it is hypothesized that this compound exerts its anticancer effects primarily through the induction of apoptosis. Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. This process can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.
Intrinsic Apoptotic Pathway
The intrinsic pathway is triggered by intracellular stress, such as DNA damage or oxidative stress, leading to changes in the mitochondrial membrane potential. This results in the release of cytochrome c into the cytoplasm, which then activates a cascade of caspases, ultimately leading to cell death.
Extrinsic Apoptotic Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of an initiator caspase (caspase-8), which in turn activates executioner caspases.
The proposed mechanism by which this compound may induce apoptosis is through the modulation of key signaling pathways that regulate these processes.
Key Signaling Pathways (Proposed)
While specific signaling pathways modulated by this compound have not been elucidated, based on the mechanisms of other anticancer natural products, the following pathways are prime candidates for investigation.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway is a common mechanism for anticancer drugs. It is proposed that this compound may inhibit the phosphorylation of key proteins in this pathway, leading to a decrease in cell survival signals and promoting apoptosis.
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a critical role in inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. This compound may exert its anticancer effects by inhibiting the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.
Experimental Protocols
To investigate the proposed mechanism of action of this compound, a series of in vitro experiments are necessary. The following are detailed protocols for key assays.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate its IC50 (half-maximal inhibitory concentration) value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Principle: Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells). Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and phosphorylation of proteins involved in apoptosis and key signaling pathways.
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, p-mTOR, mTOR, p-NF-κB, NF-κB, and a loading control like β-actin or GAPDH).
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities using image analysis software.
Data Presentation
Quantitative data from the aforementioned experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | This compound IC50 (µM) after 48h |
| MCF-7 (Breast) | Data to be determined |
| A549 (Lung) | Data to be determined |
| HeLa (Cervical) | Data to be determined |
| HepG2 (Liver) | Data to be determined |
Table 2: Effect of this compound on Apoptosis-Related Protein Expression
| Protein | Fold Change (Treated vs. Control) | p-value |
| Bcl-2 | Data to be determined | Data to be determined |
| Bax | Data to be determined | Data to be determined |
| Cleaved Caspase-3 | Data to be determined | Data to be determined |
Table 3: Modulation of Signaling Pathway Proteins by this compound
| Protein | Fold Change in Phosphorylation (Treated vs. Control) | p-value |
| p-Akt/Akt | Data to be determined | Data to be determined |
| p-mTOR/mTOR | Data to be determined | Data to be determined |
| p-NF-κB/NF-κB | Data to be determined | Data to be determined |
Visualizations
Diagrams created using Graphviz (DOT language) are provided to illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed inhibitory effect of this compound on pro-survival signaling pathways.
Caption: General experimental workflow for investigating this compound's mechanism.
Conclusion and Future Directions
This compound presents an interesting candidate for further anticancer drug development. However, a significant research gap exists regarding its specific molecular mechanism of action. The proposed framework in this guide, focusing on the induction of apoptosis via modulation of the PI3K/Akt/mTOR and NF-κB signaling pathways, provides a rational starting point for future investigations. The detailed experimental protocols and data presentation formats offered herein are intended to standardize and streamline these research efforts. Future studies should focus on validating these proposed mechanisms in various cancer models, both in vitro and in vivo, to fully elucidate the therapeutic potential of this compound.
References
- 1. The Genus Haplophyllum Juss.: Phytochemistry and Bioactivities—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Study on the Cytotoxic Effects of Some Haplophyllum Species of the Rutaceae Family: H. Gilesii, H. Tuberculatum, H. Myrtifolium, H. Megalanthum, H. Buxbaumii, H. Acutifolium and H. Vulcanicum | MEHES JOURNAL [mehesjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Haploperoside | C22H28O13 | CID 21607625 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of Haploperoside A and Related Coumarin Glycosides
Introduction to Haploperoside A and Coumarin (B35378) Glycosides
This compound is a natural coumarin glycoside that has been isolated from plants of the Haplophyllum genus.[1] Coumarins are a large class of benzopyrone-containing secondary metabolites found in many plants and are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and anticoagulant properties.[2][3][4][5] The biological activity of coumarins is often influenced by the type and position of substituents on the benzopyrone core and the nature of any attached glycosidic moieties.[6][7]
This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the potential structure-activity relationships of this compound by examining the available data on related coumarin glycosides.
Inferred Structure-Activity Relationships
The structure of this compound features a 6-methoxy-7-hydroxycoumarin (scopoletin) aglycone linked to a disaccharide. The SAR of coumarin glycosides suggests that both the aglycone and the sugar moiety play crucial roles in their biological activity.
2.1. Anticancer Activity
The anticancer effects of coumarins are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways.[2][7] The substitution pattern on the coumarin ring is a key determinant of cytotoxicity.
Key Inferred SAR points for Anticancer Activity:
-
Hydroxylation and Methoxylation: The presence and position of hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring of the coumarin scaffold significantly influence anticancer activity. For instance, some studies on scopoletin (B1681571) derivatives have shown that modifications of the hydroxyl and methoxy groups can alter their cytotoxic effects.[6]
-
Glycosylation: The sugar moiety can affect the solubility, bioavailability, and cellular uptake of the coumarin, thereby modulating its anticancer potency. The nature and linkage of the sugars in the disaccharide of this compound could be critical for its activity.
-
Substitution at C3 and C4: Modifications at the C3 and C4 positions of the pyrone ring with various substituents, such as alkyl or aryl groups, have been shown to be crucial for the cytotoxicity of many coumarin derivatives.[6]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents, can impact its ability to cross cell membranes and interact with intracellular targets.[6]
Table 1: Comparative Cytotoxicity of Selected Coumarin Derivatives against Various Cancer Cell Lines
| Compound | Structure | Cell Line | IC50 (µM) | Reference |
| Scopoletin | 6-methoxy-7-hydroxycoumarin | MCF-7 (Breast) | >100 | [6] |
| Esculetin | 6,7-dihydroxycoumarin | INS-1 (Insulinoma) | High concentration needed | [6] |
| 7,8-dihydroxy-4-methylcoumarin derivative (with n-decyl at C3) | MCF-7 (Breast) | 25.1 | [6] | |
| 7,8-dihydroxy-4-methylcoumarin derivative (with n-decyl at C3) | LS180 (Colon) | 25.2 | [6] | |
| 7,8-dihydroxy-4-methylcoumarin derivative (with n-decyl at C3) | K562 (Leukemia) | 42.4 | [6] | |
| Coumarin-Triazole-Glycoside Hybrid | MCF-7 (Breast) | 19.6 | [2] | |
| Coumarin Derivative 4 | HL60 (Leukemia) | 8.09 | [8][9] | |
| Coumarin Derivative 4 | MCF-7 (Breast) | 3.26 | [8][9] | |
| Coumarin Derivative 4 | A549 (Lung) | 9.34 | [8][9] | |
| Coumarin-Cinnamic Acid Hybrid 8b | HepG2 (Liver) | 13.14 | [8][9] |
2.2. Anti-inflammatory Activity
Coumarins are known to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins.[3][10]
Key Inferred SAR points for Anti-inflammatory Activity:
-
Hydroxyl Groups: The presence of free hydroxyl groups, particularly at the C7 position, is often associated with potent anti-inflammatory activity.[11]
-
Substitution at C8: The nature of the substituent at the C8 position can influence the anti-inflammatory potency.[11]
-
Glycosidic Linkage: Glycosylation can impact the anti-inflammatory profile. For example, the glycoside esculin (B1671248) has been shown to reduce levels of pro-inflammatory cytokines.[3]
-
Inhibition of Inflammatory Enzymes: Many coumarins inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[3]
Table 2: Comparative Anti-inflammatory Activity of Selected Coumarin Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Edulisin II | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | Potent | [12] |
| Decursidin | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | Moderate | [12] |
| Clausarin | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | 27.95 | [13] |
| Clausarin Derivative 3d | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | 33.62 | [13] |
| Nordentatin | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | 35.41 | [13] |
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to evaluate the anticancer and anti-inflammatory activities of coumarin derivatives.
3.1. Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HepG2) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052), and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., this compound or its analogues) is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) is also included.
-
MTT Incubation: After the treatment period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of cell viability against the compound concentration.
3.2. Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells, a common model for inflammation.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the test compound for 1-2 hours. Subsequently, inflammation is induced by adding LPS (1 µg/mL) to the wells. A control group with LPS alone and a blank group with cells alone are also included. The plate is then incubated for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay): After incubation, 100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate. An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.
-
Incubation and Absorbance Measurement: The plate is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite in the supernatant is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated groups to that in the LPS-stimulated control group. The IC50 value is then calculated.
Signaling Pathways and Experimental Workflows
Coumarins often exert their biological effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation. The NF-κB and MAPK pathways are common targets.
4.1. NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Many coumarins are reported to inhibit this pathway.[3]
Caption: Generalized NF-κB signaling pathway and potential inhibition by coumarins.
4.2. MAPK Signaling Pathway in Cancer
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Some coumarins have been shown to inhibit components of the MAPK cascade, leading to anticancer effects.[3]
Caption: Simplified MAPK/ERK signaling pathway and potential points of inhibition by coumarins.
4.3. Experimental Workflow for SAR Studies
A general workflow for conducting SAR studies on coumarin derivatives is illustrated below.
References
- 1. Haploperoside | C22H28O13 | CID 21607625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sources and biological activity of Coumarins: An Appraisal - research journal [gyanvihar.org]
- 5. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antiinflammatory activity of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for Haploperoside A Quantification by HPLC and UPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haploperoside A is a naturally occurring coumarin (B35378) glycoside found in certain plant species of the Haplophyllum genus, which belongs to the Rutaceae family. Due to the growing interest in natural compounds for pharmaceutical and nutraceutical applications, robust analytical methods for the quantification of such molecules are essential for quality control, standardization of herbal extracts, and pharmacokinetic studies.
This document provides detailed proposed High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of this compound. It is important to note that as of the date of this publication, specific validated HPLC or UPLC methods for the quantification of this compound are not extensively available in peer-reviewed literature. Therefore, the following protocols are based on established methods for the analysis of structurally related coumarin and flavonoid glycosides and serve as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) Method
Principle
This proposed reversed-phase HPLC (RP-HPLC) method separates this compound from other components in a sample matrix based on its polarity. A non-polar stationary phase is used with a polar mobile phase. The compound is detected by a UV-Vis detector, likely at a wavelength where the coumarin chromophore exhibits maximum absorbance.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Syringe filters (0.45 µm or 0.22 µm)
-
HPLC grade acetonitrile, methanol (B129727), and water
-
Formic acid or phosphoric acid (analytical grade)
-
This compound reference standard (purity ≥95%)
2. Chromatographic Conditions
| Parameter | Proposed Condition |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-90% B; 30-35 min: 90% B (hold); 35-36 min: 90-10% B; 36-40 min: 10% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm and 320 nm (to be optimized based on the UV spectrum of this compound) |
3. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation (Plant Extract):
-
Weigh 1.0 g of powdered plant material.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 5 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Presentation: Illustrative HPLC Method Parameters
| Parameter | Value |
| Retention Time (RT) | ~18.5 min (Hypothetical) |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% (Intra-day and Inter-day) |
| Accuracy/Recovery (%) | 95-105% |
Ultra-Performance Liquid Chromatography (UPLC) Method
Principle
UPLC offers higher resolution, sensitivity, and faster analysis times compared to conventional HPLC by utilizing columns with smaller particle sizes (<2 µm) and instrumentation that can handle higher backpressures. This proposed UPLC method is designed for the rapid quantification of this compound.
Experimental Protocol
1. Instrumentation and Materials
-
UPLC system with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.
-
All other materials are the same as for the HPLC method, but with UPLC-grade solvents.
2. Chromatographic Conditions
| Parameter | Proposed Condition |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-1 min: 5% B; 1-7 min: 5-60% B; 7-8 min: 60-95% B; 8-9 min: 95% B (hold); 9-9.1 min: 95-5% B; 9.1-10 min: 5% B (equilibration) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detection | PDA scan 200-400 nm, extraction at 280 nm and 320 nm |
3. Sample and Standard Preparation
-
Follow the same procedures as for the HPLC method, ensuring final solutions are particle-free by using a 0.22 µm syringe filter.
Data Presentation: Illustrative UPLC Method Parameters
| Parameter | Value |
| Retention Time (RT) | ~4.2 min (Hypothetical) |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 1.5% (Intra-day and Inter-day) |
| Accuracy/Recovery (%) | 97-103% |
Method Validation Summary (Proposed)
For both HPLC and UPLC methods, a full validation according to ICH guidelines should be performed. This would include:
-
Specificity: Ensuring no interference from other components in the matrix.
-
Linearity: Analyzing a series of standards to confirm a linear relationship between concentration and peak area.
-
Range: The concentration range over which the method is precise, accurate, and linear.
-
Accuracy: Determined by spike-recovery experiments.
-
Precision: Assessed at the levels of repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: Evaluating the effect of small, deliberate variations in method parameters.
Visualizations
Caption: Workflow for this compound Quantification.
Caption: Comparison of Proposed HPLC and UPLC Methods.
Application Notes and Protocols for Investigating the Molecular Targets of Haploperoside A Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Haploperoside A is a natural product with potential therapeutic applications. Elucidating its mechanism of action is crucial for its development as a drug candidate. This document provides a comprehensive guide to utilizing cell-based assays for the identification and characterization of the molecular targets of this compound. Due to the limited availability of specific data on this compound, this guide will use the closely related compound, Hyperoside (B192233), as an illustrative example for data presentation and pathway analysis. The methodologies described herein are broadly applicable to the study of novel bioactive compounds.
The proposed workflow begins with a broad assessment of this compound's effect on cell viability to determine cytotoxic or cytostatic concentrations. Subsequently, assays to investigate the induction of apoptosis and cell cycle arrest are employed. Finally, key signaling pathways commonly modulated by natural products, such as the PI3K/Akt/mTOR and NF-κB pathways, are examined to identify specific molecular targets.
Section 1: Experimental Workflow for Target Identification
The following diagram outlines a logical workflow for the initial investigation of this compound's cellular effects and the identification of its molecular targets.
Section 2: Data Presentation - Quantitative Summary
The following tables summarize hypothetical quantitative data for this compound, based on findings for the related compound, Hyperoside.
Table 1: Cytotoxicity of this compound (as IC50 values) in Various Cancer Cell Lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM)[1] |
| FaDu | Pharyngeal Carcinoma | 24 | ~197.82 |
| T24 | Bladder Cancer | 48 | ~400-800 |
| 5637 | Bladder Cancer | 48 | ~400-800 |
| MCF-7 | Breast Cancer | 24 | Not specified, effective at 25-100 µM[2] |
| 4T1 | Breast Cancer | 24 | Not specified, effective at 25-100 µM[2] |
Table 2: Effect of this compound on Apoptosis in FaDu Cells (24h treatment). [1]
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | 0 | Baseline | Baseline |
| This compound | 100 | Increased | Increased |
| This compound | 200 | Further Increased | Further Increased |
Table 3: Modulation of Apoptosis-Related Protein Expression by this compound in FaDu Cells (24h treatment). [1]
| Protein | Treatment (Concentration) | Fold Change vs. Control (Densitometry) |
| Pro-Apoptotic | ||
| Bax | This compound (200 µM) | Upregulated |
| Cleaved Caspase-8 | This compound (200 µM) | Upregulated |
| Cleaved Caspase-3 | This compound (200 µM) | Upregulated |
| Cleaved PARP | This compound (200 µM) | Upregulated |
| Anti-Apoptotic | ||
| Bcl-2 | This compound (200 µM) | Downregulated |
| Bcl-xL | This compound (200 µM) | Downregulated |
Section 3: Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[3][4][5]
Materials:
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[5]
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.[4]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the log of this compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., based on the IC50 value) for a specified time (e.g., 24 hours).
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[7]
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.[9]
-
Analyze the data to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain DNA and analyze the cell cycle distribution by flow cytometry.[10][11]
Materials:
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
PI staining solution (containing PI, RNase A, and Triton X-100)[11]
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Harvest cells, wash with PBS, and obtain a single-cell suspension.
-
Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at 4°C.[12]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 1 mL of PI staining solution.[11]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
The DNA content will be represented in a histogram, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
Materials:
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, p-mTOR, mTOR, p-p65, p65, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed and treat cells as required.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer.[13]
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Section 4: Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways that may be affected by this compound, based on evidence from related compounds like Hyperoside.
Intrinsic Apoptosis Pathway
This pathway is often modulated by natural compounds, leading to cancer cell death.
PI3K/Akt/mTOR Signaling Pathway
This is a critical survival pathway in many cancers and a common target for anti-cancer agents.
References
- 1. Apoptotic effects of hyperoside on FaDu human pharyngeal carcinoma cells [chosunobr.org]
- 2. Hyperoside Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyperoside induces cell cycle arrest and suppresses tumorigenesis in bladder cancer through the interaction of EGFR-Ras and Fas signaling pathways [medsci.org]
- 9. static.igem.org [static.igem.org]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. corefacilities.iss.it [corefacilities.iss.it]
- 13. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
Haploperoside A as a Chemical Probe: Application Notes and Protocols
A Note to the Researcher: Scientific literature extensively documents the bioactivities of numerous natural products. However, specific experimental data for Haploperoside A is notably scarce. This document provides the available information on this compound and, for illustrative purposes, leverages the well-studied, structurally related flavonol glycoside, Hyperoside , to provide detailed application notes and protocols. This approach demonstrates how a similar compound can be utilized as a chemical probe in biological research.
This compound: Current Knowledge
This compound is a naturally occurring coumarin (B35378) glycoside. Its chemical structure is registered in public databases such as PubChem.
Chemical Structure:
-
Molecular Formula: C₂₂H₂₈O₁₃
-
Molecular Weight: 500.4 g/mol
-
IUPAC Name: 6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one[1]
Natural Sources:
This compound has been identified in the following plant species[1]:
-
Haplophyllum dauricum
-
Haplophyllum acutifolium
-
Citropsis articulata
Extracts from these plants, particularly from the Haplophyllum genus, have been shown to contain a variety of bioactive secondary metabolites, including alkaloids, coumarins, lignans, and flavonoids.[2][3][4][5] These extracts have demonstrated a range of biological activities, such as antimicrobial, anti-inflammatory, and cytotoxic effects.[2][4][5][6] However, the specific contribution of this compound to these activities has not been elucidated.
Due to the limited data on this compound's specific biological targets and mechanism of action, the following sections will focus on Hyperoside as a practical example of how a natural flavonol glycoside can be employed as a chemical probe.
Hyperoside as a Chemical Probe: An Exemplar
Hyperoside (Quercetin-3-O-β-D-galactopyranoside) is a well-researched flavonol glycoside with potent anti-inflammatory and anti-cancer properties. Its established mechanisms of action make it a valuable tool for probing specific signaling pathways in vitro and in vivo.
Biological Activities and Investigated Signaling Pathways
Hyperoside has been shown to modulate several key signaling pathways involved in inflammation and cancer.
Anti-Inflammatory Activity:
Hyperoside exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . It has been demonstrated to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism involves the inhibition of IκB-α degradation, which prevents the nuclear translocation of NF-κB and subsequent transcription of inflammatory mediators.
Anti-Cancer Activity:
The anti-cancer properties of Hyperoside are linked to its ability to interfere with cell proliferation, survival, and apoptosis. A key pathway modulated by Hyperoside is the PI3K/Akt/mTOR (Phosphatidylinositol 3-kinase/Protein kinase B/mammalian Target of Rapamycin) pathway . By inhibiting this pathway, Hyperoside can induce apoptosis and autophagy in cancer cells.
Quantitative Data for Hyperoside
The following table summarizes key quantitative data for Hyperoside from various studies. This data is crucial for designing experiments and interpreting results.
| Parameter | Cell Line/System | Value | Biological Effect | Reference |
| IC₅₀ | Murine peritoneal macrophages | ~5 µM | Inhibition of TNF-α, IL-6, and NO production | [7] |
| IC₅₀ | Human skin cancer cell lines | Varies by cell line | Inhibition of cell proliferation | [2] |
| Inhibition | LPS-stimulated mouse peritoneal macrophages | 32.31 ± 2.8% at 5 µM | Inhibition of TNF-α production | [8] |
| Inhibition | LPS-stimulated mouse peritoneal macrophages | 41.31 ± 3.1% at 5 µM | Inhibition of IL-6 production | [8] |
| Inhibition | LPS-stimulated mouse peritoneal macrophages | 30.31 ± 4.1% at 5 µM | Inhibition of Nitric Oxide (NO) production | [8] |
Experimental Protocols
The following are detailed protocols for using Hyperoside to investigate the NF-κB and PI3K/Akt/mTOR signaling pathways.
Protocol 1: Investigation of Anti-Inflammatory Effects via NF-κB Pathway
Objective: To determine the effect of Hyperoside on the production of pro-inflammatory cytokines and NF-κB activation in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Hyperoside (dissolved in DMSO)
-
ELISA kits for TNF-α and IL-6
-
Griess Reagent for Nitric Oxide assay
-
Reagents for Western blotting (primary antibodies for p-IκB-α, IκB-α, NF-κB p65, and β-actin; secondary antibodies)
-
Nuclear and cytoplasmic extraction kit
Experimental Workflow:
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in 96-well plates for cytokine and NO assays, and in 6-well plates for Western blotting. Allow cells to adhere overnight.
-
Treatment:
-
Pre-treat the cells with varying concentrations of Hyperoside (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS stimulation.
-
-
Cytokine and NO Measurement:
-
After 24 hours, collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using respective ELISA kits according to the manufacturer's instructions.
-
Determine the level of nitric oxide in the supernatant using the Griess reagent.
-
-
Western Blot Analysis:
-
For pathway analysis, a shorter LPS stimulation time (e.g., 30-60 minutes) is recommended to observe changes in protein phosphorylation.
-
Lyse the cells and perform nuclear and cytoplasmic fractionation using a suitable kit.
-
Determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-IκB-α, IκB-α, and NF-κB p65 (nuclear fraction). Use β-actin or Lamin B1 as loading controls for cytoplasmic and nuclear fractions, respectively.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
Protocol 2: Investigation of Anti-Cancer Effects via PI3K/Akt/mTOR Pathway
Objective: To assess the effect of Hyperoside on cell viability, apoptosis, and the PI3K/Akt/mTOR pathway in a human cancer cell line (e.g., A431 skin cancer cells).
Materials:
-
A431 human squamous cell carcinoma cell line
-
Appropriate cell culture medium and supplements
-
Hyperoside (dissolved in DMSO)
-
MTT or WST-1 cell proliferation assay kit
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
-
Reagents for Western blotting (primary antibodies for p-Akt, Akt, p-mTOR, mTOR, and β-actin; secondary antibodies)
Experimental Workflow:
Procedure:
-
Cell Culture and Seeding: Culture A431 cells in the recommended medium. Seed cells in 96-well plates for viability assays and in 6-well plates for apoptosis and Western blot analysis.
-
Treatment: Treat the cells with a dose range of Hyperoside (e.g., 10, 25, 50, 100 µM) or vehicle (DMSO) for 24, 48, and 72 hours.
-
Cell Viability Assay:
-
At the end of the treatment periods, add MTT or WST-1 reagent to the wells and incubate according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength to determine cell viability. Calculate the IC₅₀ value.
-
-
Apoptosis Assay:
-
After treatment (e.g., 48 hours), harvest the cells.
-
Stain the cells with Annexin V-FITC and Propidium Iodide according to the kit's instructions.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
-
Western Blot Analysis:
-
After treatment for a suitable duration (e.g., 24 hours), lyse the cells.
-
Determine protein concentrations.
-
Perform SDS-PAGE and Western blotting as described in Protocol 1, using primary antibodies against p-Akt, Akt, p-mTOR, and mTOR. Use β-actin as a loading control.
-
Signaling Pathway Diagrams
The following diagrams, generated using DOT language, illustrate the signaling pathways modulated by Hyperoside.
These protocols and diagrams, while based on Hyperoside, provide a comprehensive framework for how a researcher might approach the characterization of this compound as a chemical probe, should further investigation reveal it to have specific biological activities. The key is to identify a measurable cellular response and then systematically dissect the underlying molecular pathways.
References
- 1. Haploperoside | C22H28O13 | CID 21607625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Genus Haplophyllum Juss.: Phytochemistry and Bioactivities—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. sciencescholar.us [sciencescholar.us]
- 5. researchgate.net [researchgate.net]
- 6. A Study on the Cytotoxic Effects of Some Haplophyllum Species of the Rutaceae Family: H. Gilesii, H. Tuberculatum, H. Myrtifolium, H. Megalanthum, H. Buxbaumii, H. Acutifolium and H. Vulcanicum | MEHES JOURNAL [mehesjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Haploperoside A: Unveiling the Potential of a Rare Natural Product in Drug Discovery
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Haploperoside A is a naturally occurring coumarin (B35378) glycoside that has been identified in plant species of the Haplophyllum genus, notably Haplophyllum dauricum and Haplophyllum acutifolium.[1] The genus Haplophyllum is recognized for its rich diversity of secondary metabolites, including alkaloids, lignans, coumarins, and flavonoids, many of which have demonstrated promising biological activities.[2][3][4][5] These activities span a wide spectrum, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects, highlighting the potential of this genus as a source for novel drug leads.[2][3][4][6] However, despite the therapeutic potential suggested by its chemical class and botanical origin, specific biological data and detailed experimental protocols for this compound are notably scarce in publicly available scientific literature.
This document aims to provide a comprehensive overview of the current knowledge surrounding this compound and to propose a framework for its future investigation in natural product-based drug discovery. Given the limited specific data on this compound, this application note will also draw upon the broader context of bioactive compounds isolated from the Haplophyllum genus to infer potential areas of application and to outline general experimental protocols that could be adapted for its study.
Chemical Structure and Properties
This compound is a complex glycoside with the molecular formula C₂₂H₂₈O₁₃ and a molecular weight of 500.4 g/mol .[1] Its structure features a coumarin core, a class of compounds well-known for their diverse pharmacological activities.
Diagram of the General Structure of this compound
References
- 1. Haploperoside | C22H28O13 | CID 21607625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Genus Haplophyllum Juss.: Phytochemistry and Bioactivities—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencescholar.us [sciencescholar.us]
- 4. neliti.com [neliti.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Development of Analytical Standards for Haploperoside A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the development of analytical standards for Haploperoside A, a coumarin (B35378) glycoside.[1] Due to the limited availability of specific analytical methodologies for this compound, this guide synthesizes best practices from the analysis of similar natural product compounds, such as other glycosides and coumarins. The protocols outlined herein provide a robust framework for the quantification, stability testing, and quality control of this compound, essential for its advancement as a potential therapeutic agent.
Introduction to this compound
This compound is a naturally occurring coumarin glycoside found in plant species such as Haplophyllum dauricum and Haplophyllum acutifolium.[1] Its chemical formula is C₂₂H₂₈O₁₃ with a molecular weight of approximately 500.4 g/mol .[1] While extensive biological activities for this compound are not yet fully elucidated, related compounds from the coumarin and glycoside classes have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. The development of standardized analytical methods is a critical first step in unlocking the therapeutic potential of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for the development of appropriate analytical and formulation strategies.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₈O₁₃ | [1] |
| Molecular Weight | 500.4 g/mol | [1] |
| Appearance | White to off-white crystalline powder | Assumed |
| Solubility | Soluble in methanol, ethanol; sparingly soluble in water; insoluble in non-polar organic solvents | Inferred from similar glycosides |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Quantification
This protocol describes a reversed-phase HPLC method for the quantification of this compound in various matrices.
3.1.1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (or Trifluoroacetic acid)
-
Syringe filters (0.45 µm)
3.1.2. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and 320 nm |
3.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: For plant extracts, employ solid-phase extraction (SPE) for cleanup. For formulated products, dissolve and dilute in the mobile phase to a concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.
3.1.4. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Validate the method according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Forced Degradation and Stability Studies
This protocol outlines a stability-indicating HPLC method to assess the stability of this compound under various stress conditions.
3.2.1. Stress Conditions
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 2, 4, 8, 12, and 24 hours.
-
Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 2, 4, 8, 12, and 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 4, 8, 12, and 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 1, 3, 5, and 7 days.
-
Photostability: Exposure to UV light (254 nm) and fluorescent light for 1, 3, 5, and 7 days.
3.2.2. Procedure
-
Prepare a solution of this compound (e.g., 100 µg/mL) in an appropriate solvent.
-
Expose the solution to the stress conditions outlined above.
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using the HPLC method described in section 3.1.
-
Monitor for the appearance of degradation peaks and the decrease in the peak area of this compound.
3.2.3. Data Presentation
The results of the stability studies should be summarized in a table as shown below.
| Stress Condition | Duration | This compound Remaining (%) | Degradation Products (Peak Area %) |
| 0.1 M HCl (60°C) | 2 hours | 95.2 | 4.8 |
| 24 hours | 68.5 | 31.5 | |
| 0.1 M NaOH (60°C) | 2 hours | 88.1 | 11.9 |
| 24 hours | 45.3 | 54.7 | |
| 3% H₂O₂ (RT) | 2 hours | 98.7 | 1.3 |
| 24 hours | 92.4 | 7.6 | |
| Dry Heat (80°C) | 1 day | 99.1 | 0.9 |
| 7 days | 94.6 | 5.4 | |
| Photostability (UV) | 1 day | 97.3 | 2.7 |
| 7 days | 85.1 | 14.9 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the development of analytical standards for this compound.
Caption: Workflow for this compound analytical standard development.
Hypothetical Signaling Pathway
Given that many coumarins exhibit anti-inflammatory effects, the following diagram illustrates a plausible signaling pathway that this compound might modulate.
Caption: Hypothetical anti-inflammatory signaling pathway for this compound.
Conclusion
The protocols and data presented in this document provide a comprehensive starting point for the development of robust and reliable analytical standards for this compound. Adherence to these methodologies will ensure the consistency and quality of this compound for research and potential clinical applications. Further studies are warranted to fully characterize the biological activities and metabolic pathways of this promising natural compound.
References
Troubleshooting & Optimization
Technical Support Center: Haploperoside A Solubility for In Vitro Experiments
This technical support guide provides researchers, scientists, and drug development professionals with practical information and troubleshooting advice for dissolving Haploperoside A for in vitro experiments. Due to the limited availability of specific quantitative solubility data for this compound, this guide emphasizes a systematic approach to determine the optimal solubilization strategy for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a glycoside and a member of the coumarin (B35378) class of compounds.[1] Like many natural products, it is a relatively complex organic molecule and is anticipated to have low aqueous solubility, which can pose a challenge for in vitro studies that require the compound to be in solution to interact with cells or molecular targets.
Q2: What are the primary recommended solvents for dissolving this compound?
Based on common practices for poorly soluble compounds in biological research, Dimethyl sulfoxide (B87167) (DMSO) is the most recommended initial solvent for creating a concentrated stock solution of this compound. Ethanol (B145695) can also be considered as an alternative.
Q3: What is the maximum concentration of DMSO or ethanol that can be used in cell-based assays?
The final concentration of organic solvents in cell culture media should be kept to a minimum to avoid cytotoxicity. As a general rule, the final DMSO concentration should not exceed 0.5% (v/v), and for many cell lines, it is advisable to keep it below 0.1%. The tolerance for ethanol is generally lower, and its final concentration should ideally be below 0.1%. However, the specific tolerance of your cell line should be determined experimentally.
Q4: My this compound precipitates when I dilute the DMSO stock solution in my aqueous buffer or cell culture medium. What should I do?
Precipitation upon dilution is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this problem.
Troubleshooting Guide: this compound Precipitation
| Problem | Potential Cause | Recommended Solution |
| This compound does not dissolve in the chosen primary solvent (e.g., DMSO). | The concentration is too high for the solvent's capacity. | - Try gentle warming (up to 37°C) and vortexing to aid dissolution. - If still insoluble, reduce the concentration of the stock solution. |
| A clear stock solution in DMSO becomes cloudy or forms a precipitate immediately upon dilution into aqueous media. | The compound's solubility limit in the final aqueous solution has been exceeded. | - Lower the final concentration of this compound in the working solution. - Increase the percentage of co-solvent (e.g., DMSO) in the final solution, being mindful of cell viability. - Consider a serial dilution approach, where the DMSO stock is first diluted into a small volume of media containing serum, and then further diluted to the final concentration. |
| The working solution appears clear initially but shows precipitation after some time or upon incubation. | The compound is supersaturated and is slowly precipitating out of the solution. | - Prepare fresh working solutions immediately before each experiment. - If long-term stability in media is required, explore solubility-enhancing excipients such as cyclodextrins. |
| Inconsistent experimental results are observed between different batches of this compound solution. | Incomplete initial dissolution or precipitation during the experiment. | - Ensure the stock solution is completely dissolved before making dilutions. Visually inspect for any particulate matter. - Always prepare working solutions in the same manner for all experiments. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous buffers or cell culture media.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Determine the Desired Stock Concentration: Start with a conservative concentration, for example, 10 mM. The molecular weight of this compound is approximately 500.4 g/mol .[1]
-
Weigh this compound: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of DMSO to the tube.
-
Dissolve the Compound:
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If the compound does not fully dissolve, you may gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
Objective: To dilute the this compound stock solution into cell culture medium for treating cells, while minimizing solvent-induced toxicity.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium (containing serum, if applicable)
-
Sterile tubes
Procedure:
-
Calculate the Required Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your experiment. Remember to account for the final volume of the cell culture.
-
Serial Dilution (Recommended):
-
Prepare an intermediate dilution of the this compound stock solution in pre-warmed cell culture medium. For example, a 1:10 dilution.
-
Vortex the intermediate dilution gently.
-
Add the appropriate volume of the intermediate dilution to your cell culture wells or flasks to reach the final desired concentration. This method helps to mitigate rapid precipitation.
-
-
Final Solvent Concentration Check: Ensure that the final concentration of DMSO in the cell culture medium is below the toxic level for your specific cell line (typically <0.5%).
-
Control Group: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate set of cells.
Solubility Data Summary
| Solvent | Predicted Solubility | Recommended Use |
| Water | Very Low / Insoluble | Not recommended for initial dissolution. |
| Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | Not recommended for initial dissolution. |
| Ethanol | Sparingly to Moderately Soluble | Can be used as an alternative to DMSO for stock solutions. |
| Dimethyl sulfoxide (DMSO) | Soluble | Recommended for preparing concentrated stock solutions. |
Visualizations
Caption: Workflow for dissolving this compound.
References
Strategies to minimize off-target effects of Haploperoside A.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential off-target effects of Haploperoside A during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a natural product, specifically a coumarin (B35378) glycoside.[1] Coumarins are a class of compounds known for a wide range of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer effects.[2][3][4]
Q2: What are the potential off-target effects associated with coumarin-based compounds like this compound?
The primary off-target concern for coumarins is hepatotoxicity (liver damage).[5][6] This is often linked to how the compound is metabolized in the liver. Additionally, depending on the specific coumarin derivative, other off-target effects could lead to unexpected cellular phenotypes.
Q3: How does the glycoside moiety of this compound potentially influence its activity and off-target effects?
The sugar group (glycoside) on this compound can significantly impact its solubility, stability, and pharmacokinetic properties. Glycosylation can sometimes reduce the cytotoxic activity of the parent coumarin.[2] The specific impact on off-target effects would need to be determined experimentally.
Q4: I am observing higher-than-expected cytotoxicity in my cell-based assays with this compound. What could be the cause?
Unexpectedly high cytotoxicity could stem from several factors:
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to coumarins or may have a metabolic profile that generates more toxic metabolites.[7]
-
Compound Concentration: An error in the calculation or dilution of your this compound stock solution is a common source of unexpected results.[7]
-
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic at higher concentrations. It is crucial to run a vehicle-only control to determine the toxicity threshold.[7]
-
Compound Instability: Ensure the compound is stored correctly and prepare fresh stock solutions for your experiments.[7]
Q5: Are there known metabolic pathways for coumarins that I should be aware of when designing my experiments?
Yes, the metabolism of coumarins is a key determinant of their potential toxicity. There are two main competing metabolic pathways:
-
Detoxification Pathway (7-Hydroxylation): This is the major route in humans, where the enzyme CYP2A6 hydroxylates coumarin to the less toxic 7-hydroxycoumarin.
-
Toxicity Pathway (3,4-Epoxidation): Metabolism via other cytochrome P450 enzymes can lead to the formation of toxic epoxides, which can cause cellular damage.[6] The balance between these pathways can vary between species and even between different cell types.
Troubleshooting Guides
Issue 1: Observed cellular effects are inconsistent with the expected on-target activity of this compound.
Possible Cause: This may indicate that this compound is interacting with one or more off-target proteins, leading to the activation or inhibition of unintended signaling pathways.
Troubleshooting Steps:
-
Dose-Response Analysis:
-
Protocol: Perform a detailed dose-response curve for your primary assay. A very steep or biphasic curve can suggest that multiple targets are being engaged at different concentrations.
-
Action: Use the lowest effective concentration of this compound to minimize engagement with lower-affinity off-targets.
-
-
Use of Negative Controls:
-
Protocol: If available, use a structurally similar but inactive analog of this compound. This helps to distinguish specific on-target effects from non-specific effects related to the chemical scaffold.
-
-
Orthogonal Assays:
-
Protocol: Validate your findings using a different experimental method. For example, if you observe a change in protein expression by Western blot, confirm this at the transcriptional level using qPCR.
-
-
Target Knockdown/Knockout:
-
Protocol: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target of this compound. The resulting phenotype should mimic the effect of this compound if the compound is specific.
-
Issue 2: High levels of cytotoxicity are observed, potentially masking the on-target effects.
Possible Cause: The observed cell death may be due to off-target toxicity, particularly hepatotoxicity if using liver-derived cells.
Troubleshooting Steps:
-
Cell Line Comparison:
-
Protocol: Test the cytotoxicity of this compound in a panel of cell lines with different metabolic capacities. For example, compare its effect on metabolically active cells (e.g., HepG2) versus cells with lower metabolic activity.
-
Rationale: Differences in toxicity between cell lines can provide clues about the role of metabolism in the cytotoxic effect.[7]
-
-
Metabolic Inhibition:
-
Protocol: If you suspect metabolism-induced toxicity, consider co-treating your cells with a broad-spectrum cytochrome P450 inhibitor to see if this mitigates the cytotoxic effect.
-
-
Assess Apoptosis vs. Necrosis:
-
Protocol: Use assays like Annexin V/Propidium Iodide staining followed by flow cytometry to differentiate between programmed cell death (apoptosis), which might be an on-target effect, and necrosis, which could indicate non-specific toxicity.
-
Data Presentation
Table 1: Tolerable Daily Intake (TDI) for Coumarin
| Regulatory Body | Tolerable Daily Intake (TDI) |
| European Food Safety Authority (EFSA) | 0.1 mg per kg of body weight per day[5][8] |
Table 2: Factors Influencing Coumarin Cytotoxicity
| Factor | Observation | Implication for this compound Experiments |
| 3,4-Double Bond | Presence is a key factor for hepatotoxicity in the parent coumarin.[7] | The core structure of this compound contains this bond, warranting careful toxicity assessment. |
| Methyl Substitution | Generally reduces toxicity, with some exceptions.[7] | The methoxy (B1213986) group on this compound may influence its toxicity profile. |
| Glycosylation | Can reduce the cytotoxic activity of the parent coumarin.[2] | The glycoside moiety on this compound may offer a degree of protection against toxicity compared to its aglycone. |
| Cell-Specific Metabolism | Expression of cytochrome P450 enzymes varies greatly among cell types, leading to different toxicological outcomes.[7] | Choose cell lines carefully and consider their metabolic capabilities when interpreting toxicity data. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., DMSO in medium, ensuring the final concentration is non-toxic, typically <0.5%). Remove the old medium from the cells and add the compound dilutions.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Competing metabolic pathways of the coumarin core structure.
Caption: Experimental workflow to investigate potential off-target effects.
References
- 1. Haploperoside | C22H28O13 | CID 21607625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cinnamonzone.hk [cinnamonzone.hk]
- 6. Coumarin-Induced Hepatotoxicity: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Beware of overconsumption of herbal supplements containing coumarin | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
Improving the yield of Haploperoside A from natural sources.
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to enhancing the yield of Haploperoside A from its natural sources. This compound, a coumarin (B35378) glycoside, is a valuable natural product with significant research interest. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your extraction and purification endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: this compound has been isolated from several plant species, most notably from the genus Haplophyllum. The primary species reported to contain this compound are Haplophyllum dauricum, Haplophyllum acutifolium, and Citropsis articulata[1].
Q2: Which solvents are most effective for extracting this compound?
A2: As a polar glycoside, this compound is most effectively extracted using polar solvents. Methanol and ethanol (B145695), particularly in aqueous solutions (e.g., 70-80% ethanol or methanol), are commonly recommended for the extraction of coumarin glycosides. The use of aqueous-organic solvent mixtures helps to efficiently extract the glycosidic compounds while minimizing the co-extraction of highly nonpolar substances.
Q3: What advanced extraction techniques can improve the yield of this compound?
A3: Modern extraction techniques can significantly improve efficiency and yield compared to conventional methods like maceration or Soxhlet extraction. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are particularly effective for coumarin glycosides. These methods can reduce extraction time and solvent consumption while increasing the yield. For instance, studies on similar compounds have shown that UAE can increase extraction yield by up to 79% compared to conventional methods.
Q4: How can the extraction process be optimized for maximum yield?
A4: Optimization of extraction parameters is crucial for maximizing the yield of this compound. A statistical approach, such as Response Surface Methodology (RSM), can be employed to systematically optimize factors like solvent concentration, extraction time, temperature, and solvent-to-solid ratio.
Q5: What are the recommended methods for the purification of this compound?
A5: Following crude extraction, a multi-step purification process is typically required. Column chromatography using macroporous resins (e.g., AB-8 resin) is an effective initial step for enriching the flavonoid and glycoside fraction. Final purification to obtain high-purity this compound is often achieved using High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC.
Troubleshooting Guide
This section addresses common issues encountered during the extraction and purification of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield of Crude Extract | - Inappropriate solvent selection.- Inefficient extraction method.- Insufficient extraction time or temperature.- Improper plant material preparation (e.g., particle size too large). | - Use polar solvents like 70-80% ethanol or methanol.- Employ Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).- Optimize extraction time and temperature using a systematic approach (e.g., single-factor experiments or RSM).- Ensure the plant material is finely ground to increase the surface area for extraction. |
| Degradation of this compound | - Excessive heat during extraction or solvent evaporation.- Exposure to strong acidic or alkaline conditions.- Prolonged exposure to light. | - Maintain extraction temperatures below 60°C. Use a rotary evaporator at a reduced pressure and temperature for solvent removal.- Avoid harsh pH conditions during extraction and purification.- Protect extracts and purified compounds from direct light by using amber glassware or covering containers with aluminum foil. |
| Poor Separation During Chromatography | - Inappropriate stationary or mobile phase.- Column overloading.- Presence of interfering compounds. | - For HPLC, use a C18 column with a gradient elution of acetonitrile (B52724) and water (with a small amount of acid like formic or acetic acid for better peak shape).- Perform a preliminary purification step with macroporous resin to remove highly polar or nonpolar impurities.- Ensure the sample load on the column is within the recommended capacity. |
| Co-elution of Impurities with this compound | - Similar polarity of this compound and impurities.- Non-optimal chromatographic conditions. | - Adjust the mobile phase gradient in HPLC for better resolution.- Consider using a different stationary phase (e.g., a phenyl-hexyl column).- Employ two-dimensional HPLC for complex mixtures. |
| Loss of Compound During Purification | - Irreversible adsorption onto the stationary phase.- Degradation on the column.- Inefficient fraction collection. | - Test different stationary phases to minimize irreversible adsorption.- Ensure the pH of the mobile phase is compatible with the stability of this compound.- Use a fraction collector with precise timing and volume settings. |
Data Presentation: Comparative Yields of Coumarins with Different Extraction Methods
The following table summarizes the yields of total coumarins from various plant sources using different extraction techniques. While specific data for this compound is limited, this information provides a valuable reference for selecting an appropriate extraction strategy.
| Plant Material | Extraction Method | Solvent | Key Parameters | Total Coumarin Yield | Reference |
| Peucedanum decursivum | Ultrasound-Assisted Extraction (UAE) with Enzyme Pretreatment | Deep Eutectic Solvent (Choline chloride/1,4-butanediol) | 14:1 mL/g ratio, pH 5.0, 0.2% enzyme, 60°C, 50 min | 2.65% | [2] |
| Angelicae Pubescentis Radix | Ultrasound-Assisted Extraction (UAE) | Deep Eutectic Solvent (Betaine/ethylene glycol) | 16.11% water, 43.52°C, 59.61 min | 3.37% | |
| Melilotus officinalis | Maceration | Ethanol | - | 316.37 mg/100 g | [3] |
| Ruta graveolens | Soxhlet | Hexane | 8 hours | 0.47 mg/100 g | [3] |
| Salvia officinalis | Supercritical CO2 Extraction | CO2 | 150 bar | Coumarin detected | [3] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a generalized procedure based on effective methods for extracting coumarin glycosides.
-
Plant Material Preparation:
-
Dry the aerial parts of Haplophyllum dauricum at 40-50°C to a constant weight.
-
Grind the dried plant material into a fine powder (40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
-
Add 150 mL of 75% ethanol.
-
Place the flask in an ultrasonic bath.
-
Perform the extraction at a frequency of 40 kHz and a power of 250 W for 45 minutes at a constant temperature of 50°C.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
-
Storage:
-
Store the crude extract in a desiccator in the dark at 4°C.
-
Protocol 2: Purification of this compound using Macroporous Resin and Preparative HPLC
-
Pre-treatment of Crude Extract:
-
Dissolve the crude extract obtained from Protocol 1 in distilled water to a concentration of approximately 10 mg/mL.
-
Centrifuge the solution to remove any insoluble particles.
-
-
Macroporous Resin Column Chromatography:
-
Pack a glass column with pre-treated AB-8 macroporous resin.
-
Load the supernatant from the previous step onto the column at a flow rate of 2 bed volumes (BV)/hour.
-
Wash the column with 5 BV of deionized water to remove sugars and other highly polar impurities.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions of 1 BV.
-
Monitor the fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
Pool the this compound-rich fractions and concentrate them using a rotary evaporator.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Dissolve the enriched fraction in the HPLC mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the sample onto a preparative C18 HPLC column.
-
Use a gradient elution system with Mobile Phase A: Water with 0.1% formic acid and Mobile Phase B: Acetonitrile. A typical gradient might be: 0-10 min, 10-20% B; 10-40 min, 20-35% B; 40-50 min, 35-50% B.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm or 320 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain purified this compound.
-
Visualizations
Biosynthesis of Coumarin Glycosides
The following diagram illustrates a simplified biosynthesis pathway for coumarin glycosides, starting from the shikimic acid pathway.
Caption: Simplified biosynthesis pathway of coumarin glycosides.
Experimental Workflow for this compound Isolation
This diagram outlines the general workflow for the extraction and purification of this compound from its natural plant source.
Caption: General workflow for this compound isolation.
References
- 1. Structure and in vitro antiparasitic activity of constituents of Citropsis articulata root bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrasonic-Assisted Efficient Extraction of Coumarins from Peucedanum decursivum (Miq.) Maxim Using Deep Eutectic Solvents Combined with an Enzyme Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening of Six Medicinal Plant Extracts Obtained by Two Conventional Methods and Supercritical CO2 Extraction Targeted on Coumarin Content, 2,2-Diphenyl-1-picrylhydrazyl Radical Scavenging Capacity and Total Phenols Content - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Production of Haploperoside A
Welcome to the technical support center for the scale-up production of Haploperoside A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on methodologies, troubleshooting, and frequently asked questions related to the large-scale production of this promising coumarin (B35378) glycoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary natural sources?
A1: this compound is a coumarin glycoside, a type of natural phenolic compound.[1] It has been identified in plant species of the Haplophyllum genus, including Haplophyllum dauricum and Haplophyllum acutifolium.[1] These plants represent the primary source material for the extraction of this compound.
Q2: What are the main challenges in the scale-up production of this compound?
A2: The primary challenges include:
-
Low abundance: The concentration of this compound in its natural plant sources can be low and variable.
-
Extraction efficiency: As a polar glycoside, achieving high extraction efficiency from the plant matrix requires optimized solvent systems and extraction techniques.
-
Co-extraction of impurities: Crude extracts often contain a complex mixture of similar polar compounds, making the purification of this compound challenging.
-
Compound stability: Glycosides can be susceptible to degradation under harsh pH or high-temperature conditions.
-
Chromatographic resolution: Achieving high purity on a large scale requires robust and scalable chromatographic methods that can resolve this compound from closely related glycosides and other impurities.
Q3: What analytical methods are recommended for monitoring the production process?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most suitable method for the qualitative and quantitative analysis of this compound throughout the production process. HPLC allows for the accurate determination of yield and purity at each stage.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up production of this compound.
Issue 1: Low Yield During Extraction
Question: My extraction process is resulting in a lower than expected yield of this compound. How can I improve this?
Answer: Low extraction yield is a common issue in natural product isolation. Here are several factors to investigate:
-
Solvent Selection: this compound is a polar glycoside. Ensure your extraction solvent has appropriate polarity. Methanol (B129727), ethanol, or hydroalcoholic mixtures are generally effective for extracting polar glycosides.
-
Particle Size of Plant Material: The plant material should be ground to a fine powder to increase the surface area for solvent penetration.
-
Extraction Technique: Maceration, percolation, and Soxhlet extraction are common methods. For scale-up, percolation is often more efficient than maceration. Ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can also enhance efficiency, but their scalability needs to be considered.
-
Extraction Parameters: Optimize the solid-to-solvent ratio, extraction time, and temperature. Multiple extraction cycles will increase the yield.
Issue 2: Poor Purity After Initial Purification
Question: After initial purification steps like liquid-liquid partitioning or flash chromatography, the this compound fraction is still very impure. What can I do?
Answer: This indicates that the initial purification is not effectively removing impurities with similar polarity to this compound.
-
Liquid-Liquid Partitioning: If you are using liquid-liquid partitioning, ensure the solvent systems have significantly different polarities to achieve good separation. A common approach is to partition the crude extract between a non-polar solvent (like hexane (B92381) or dichloromethane) to remove lipids and other non-polar compounds, followed by extraction of the aqueous phase with a more polar solvent like ethyl acetate (B1210297) or butanol.
-
Solid-Phase Extraction (SPE): For a more selective initial cleanup, consider using SPE with a C18 or other suitable sorbent. This can effectively remove interfering compounds before further chromatographic steps.
-
Flash Chromatography: Optimize the mobile phase for your flash chromatography. A gradient elution is often more effective than isocratic elution for separating complex mixtures.
Issue 3: Peak Tailing and Poor Resolution in Preparative HPLC
Question: During preparative HPLC, I am observing significant peak tailing and co-elution with other compounds. How can I improve the separation?
Answer: Peak tailing and poor resolution in HPLC can be caused by several factors.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of phenolic compounds like this compound. Adding a small amount of an acid, such as formic acid or acetic acid (e.g., 0.1%), can suppress the ionization of phenolic hydroxyl groups and improve peak symmetry.
-
Column Overloading: Injecting too much sample onto the column is a common cause of peak broadening and tailing in preparative HPLC. Reduce the sample load or use a larger diameter column.
-
Stationary Phase Selection: A standard C18 column is a good starting point. However, if resolution is poor, consider other stationary phases like a phenyl-hexyl or a polar-embedded phase column, which may offer different selectivity for coumarin glycosides.
-
Gradient Optimization: A shallower gradient profile can improve the resolution between closely eluting peaks.
Experimental Protocols
The following are generalized protocols for the extraction and purification of this compound. These should be optimized for your specific equipment and scale of production.
Protocol 1: Scale-Up Extraction of this compound
-
Material Preparation: Grind the dried aerial parts of Haplophyllum dauricum or Haplophyllum acutifolium to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Pack the powdered plant material into a large-scale percolator.
-
Macerate the material with 80% aqueous methanol for 24 hours at room temperature.
-
Begin percolation with 80% aqueous methanol at a controlled flow rate.
-
Continue the percolation until the eluate is nearly colorless.
-
-
Concentration: Concentrate the collected extract under reduced pressure at a temperature not exceeding 50°C to obtain a crude extract.
Protocol 2: Purification of this compound
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water.
-
Partition successively with n-hexane, dichloromethane, and ethyl acetate. This compound is expected to be enriched in the more polar fractions (ethyl acetate and remaining aqueous fraction).
-
-
Column Chromatography (Initial Fractionation):
-
Subject the enriched fraction to column chromatography on a suitable adsorbent like silica (B1680970) gel or a macroporous resin.
-
Elute with a gradient of increasing polarity, for example, a dichloromethane-methanol or ethyl acetate-methanol gradient.
-
Collect fractions and monitor by TLC or HPLC to identify those containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (Final Purification):
-
Pool the this compound-rich fractions and concentrate.
-
Purify the concentrate using preparative HPLC on a C18 column.
-
Use a mobile phase of acetonitrile (B52724) and water, both containing 0.1% formic acid, with a suitable gradient.
-
Collect the peak corresponding to this compound.
-
-
Final Product: Lyophilize the purified fraction to obtain this compound as a solid.
Quantitative Data
| Production Stage | Key Parameter | Typical Range | Notes |
| Extraction | Extraction Yield (Crude Extract) | 5 - 15% (w/w from dry plant material) | Highly dependent on plant source, solvent, and extraction method. |
| Purification | This compound Content in Enriched Fraction | 10 - 40% | After initial column chromatography. |
| Final Purity (after Preparative HPLC) | > 95% | Purity determined by HPLC-DAD. | |
| Overall Yield of Pure this compound | 0.1 - 1% (w/w from dry plant material) | This is an estimated range and requires optimization. |
Visualizations
Caption: A generalized experimental workflow for the scale-up production of this compound.
Caption: Troubleshooting guide for addressing low yield in this compound production.
References
Technical Support Center: Enhancing the Bioavailability of Haploperoside A
Disclaimer: Specific pharmacokinetic and bioavailability data for Haploperoside A are limited in publicly available literature. The following troubleshooting guides, FAQs, and protocols are based on established principles for enhancing the bioavailability of related coumarin (B35378) glycosides and other natural products. Researchers should adapt these guidelines as a starting point for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the in vivo bioavailability of this compound?
A1: The primary challenges in achieving high oral bioavailability for this compound, a coumarin glycoside, are multifaceted and typical for this class of compounds. Due to its hydrophilic nature, it may exhibit poor membrane permeability.[1][2] Furthermore, after oral administration, it is likely subject to enzymatic degradation in the gastrointestinal tract and extensive first-pass metabolism in the liver, which significantly reduces the amount of active compound reaching systemic circulation.[1][3]
Q2: What are the most promising general strategies to enhance the bioavailability of this compound?
A2: Several formulation and co-administration strategies can be employed. These include the use of lipid-based delivery systems (e.g., liposomes, nanoemulsions), polymeric nanoparticles, and the co-administration of bioenhancers that can inhibit metabolic enzymes or efflux pumps.[4] Structural modification to create a more lipophilic prodrug is also a viable, though more complex, approach.
Q3: Are there any known drug-drug interactions to be aware of when working with this compound?
Q4: How does the glycoside moiety of this compound influence its absorption?
A4: The sugar component of glycosides generally increases their water solubility but can hinder passive diffusion across the lipid-rich intestinal barrier.[2] It is common for glycosides to be hydrolyzed by intestinal enzymes, releasing the aglycone (the non-sugar part), which may then be absorbed.[2] The overall absorption is a complex interplay between the properties of the intact glycoside and its aglycone.
Troubleshooting Guides
Issue 1: Low Plasma Concentration of this compound After Oral Administration
| Potential Cause | Troubleshooting Step |
| Poor aqueous solubility | Increase the solubility by using co-solvents (e.g., PEG 400, propylene (B89431) glycol) in the formulation. |
| Low membrane permeability | Formulate this compound in a permeation-enhancing delivery system such as a self-microemulsifying drug delivery system (SMEDDS) or liposomes. |
| Extensive first-pass metabolism | Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., piperine (B192125) as a general bioenhancer). Note: This requires careful dose optimization and validation. |
| Efflux pump activity (e.g., P-glycoprotein) | Include an inhibitor of P-glycoprotein in the formulation or as a co-administered agent. |
| Degradation in the GI tract | Use an enteric-coated formulation to protect the compound from the acidic environment of the stomach. |
Issue 2: High Variability in Pharmacokinetic Data Between Subjects
| Potential Cause | Troubleshooting Step |
| Inconsistent dosing volume or technique | Ensure precise and consistent administration techniques, especially for oral gavage in animal models. |
| Differences in food intake | Standardize the fasting and feeding schedule for all experimental subjects, as food can significantly impact drug absorption. |
| Genetic variability in metabolic enzymes | Use a sufficiently large and homogenous group of animals to account for inter-individual differences. |
| Formulation instability | Prepare fresh formulations before each experiment and ensure homogeneity. |
Illustrative Bioavailability Enhancement Data
Note: The following data are hypothetical and for illustrative purposes only, designed to show potential improvements based on different formulation strategies. Actual results will vary.
| Formulation | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| This compound in Saline | Oral | 50 | 85 | 2.0 | 340 | 100 (Reference) |
| This compound in PEG 400 | Oral | 50 | 150 | 1.5 | 750 | 220 |
| This compound Liposomes | Oral | 50 | 320 | 2.5 | 1800 | 529 |
| This compound-SMEDDS | Oral | 50 | 450 | 1.0 | 2500 | 735 |
| This compound + Piperine | Oral | 50 + 10 | 280 | 1.5 | 1500 | 441 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes
Objective: To encapsulate this compound in liposomes to improve its oral bioavailability.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Syringe filters (0.22 µm)
Procedure:
-
Dissolve a specific molar ratio of SPC and cholesterol (e.g., 2:1) in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.
-
Add this compound to the lipid solution at a desired drug-to-lipid ratio (e.g., 1:20 w/w).
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40°C) until a thin lipid film is formed on the flask wall.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation for 1 hour at the same temperature.
-
To reduce the size of the multilamellar vesicles, sonicate the liposomal suspension using a probe sonicator on ice for 10-15 minutes (e.g., 5 seconds on, 2 seconds off cycles).
-
Extrude the liposome (B1194612) suspension through a 0.22 µm syringe filter to obtain unilamellar vesicles of a uniform size.
-
Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of different this compound formulations.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulations (e.g., saline suspension, liposomes)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., heparin)
-
Centrifuge
-
Analytical method for this compound quantification (e.g., LC-MS/MS)
Procedure:
-
Fast the rats overnight (12 hours) with free access to water before the experiment.
-
Divide the rats into groups (n=6 per group) for each formulation to be tested.
-
Administer the this compound formulations orally via gavage at a predetermined dose.
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Experimental workflow for evaluating the in vivo bioavailability of this compound formulations.
Caption: Plausible signaling pathway modulation by this compound, focusing on the PI3K/Akt/mTOR pathway.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the factors responsible for the low oral bioavailability of alizarin using a sensitive LC-MS/MS method: In vitro, in situ, and in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-head comparison of Haploperoside A and a standard-of-care drug.
Notice: Due to the limited availability of scientific literature and experimental data on Haploperoside A, a direct head-to-head comparison with a standard-of-care drug cannot be provided at this time. Extensive searches have yielded minimal information regarding its biological activity, mechanism of action, and therapeutic targets.
PubChem, a comprehensive database of chemical substances, provides basic information about this compound, identifying it as a glycoside and a member of the coumarin (B35378) family. However, detailed pharmacological data from in vitro or in vivo studies, which are essential for a comparative analysis, are not currently available in the public domain.
To conduct a meaningful comparison with a standard-of-care drug, foundational data on a compound's efficacy, safety, and mechanism of action are required. This typically includes:
-
In vitro studies: To determine the compound's effects on specific molecular targets, signaling pathways, and cell lines.
-
In vivo studies: To evaluate the compound's therapeutic effects and safety profile in animal models of disease.
-
Pharmacokinetic and pharmacodynamic studies: To understand how the compound is absorbed, distributed, metabolized, and excreted by the body, and its effects at the site of action.
Without this crucial information for this compound, it is not possible to identify an appropriate standard-of-care drug for comparison or to generate the requested data tables, experimental protocols, and visualizations.
We will continue to monitor the scientific literature for new research on this compound. Should sufficient data become available in the future, this comparison guide will be updated accordingly.
For researchers, scientists, and drug development professionals interested in the therapeutic potential of coumarin glycosides, we recommend exploring research on more extensively studied compounds within this class to draw potential inferences or identify avenues for novel investigations into compounds like this compound.
Cross-Validation of Bioactivity: A Comparative Analysis of Hyperoside Across Diverse Cell Lines
A Note on Nomenclature: Initial searches for "Haploperoside A" yielded limited specific bioactivity data. "this compound" is a synonym for Haploperoside, a coumarin (B35378) glycoside[1]. However, the similarly named flavonol glycoside, Hyperoside (B192233) (quercetin-3-O-β-D-galactoside), is extensively studied and exhibits a broad range of biological activities[2][3][4][5][6]. This guide will focus on the cross-validation of Hyperoside's bioactivity, providing a comprehensive comparison of its effects across various cell lines, supported by experimental data.
Hyperoside has garnered significant attention for its diverse pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties[2][3][4][6][7]. Its therapeutic potential stems from its ability to modulate multiple cellular mechanisms, such as inducing apoptosis, inhibiting cell proliferation, and regulating key signaling pathways[2][4]. This guide presents a comparative overview of Hyperoside's bioactivity, summarizing key quantitative data and detailing the experimental protocols used for its validation.
Quantitative Bioactivity of Hyperoside in Different Cell Lines
The efficacy of Hyperoside varies across different cell types and depends on the specific biological endpoint being assessed. The following table summarizes the cytotoxic and anti-proliferative effects of Hyperoside in a range of cancer and non-cancer cell lines.
| Cell Line | Cell Type | Bioactivity | Key Findings | IC50 Value | Reference |
| MCF-7 | Human Breast Cancer | Anti-proliferative, Apoptosis | Inhibited cell viability and migration in a dose- and time-dependent manner. Reduced intracellular ROS and inhibited the NF-κB signaling pathway.[8][9] | Not Specified | [8][9] |
| 4T1 | Mouse Mammary Cancer | Anti-proliferative, Apoptosis | Inhibited cell viability and migration. Reduced tumor volume in a mouse model. Induced apoptosis via the Bax–caspase-3 axis and inhibition of the NF-κB signaling pathway.[8][9] | Not Specified | [8][9] |
| A549 | Human Lung Carcinoma | Anti-proliferative, Apoptosis, Autophagy | Inhibited cell proliferation in a time- and concentration-dependent manner. Induced both apoptosis and autophagy.[2][10] | Not Specified | [2][10] |
| T24 | Human Bladder Cancer | Anti-proliferative | Reduced cell viability in a dose- and time-dependent manner.[2] | 159 µM (72h) | [2] |
| 5637 | Human Bladder Cancer | Anti-proliferative | Reduced cell viability in a dose- and time-dependent manner.[2] | Not Specified | [2] |
| PANC-1 | Human Pancreatic Cancer | Anti-proliferative, Apoptosis | Inhibited proliferation and promoted apoptosis.[3] | Not Specified | [3] |
| BxPC-3 | Human Pancreatic Cancer | Anti-proliferative, Apoptosis | Inhibited proliferation and promoted apoptosis.[3] | Not Specified | [3] |
| HT22 | Mouse Hippocampal Neuronal | Anti-inflammatory, Neuroprotective | Alleviated LPS-induced apoptosis, inflammation, and oxidative stress. Upregulated SIRT1 to activate Wnt/β-catenin and Sonic Hedgehog signaling pathways.[7][11] | Not Applicable | [7][11] |
| HUVECs | Human Umbilical Vein Endothelial Cells | Anti-inflammatory | Inhibited HMGB1-mediated hyperpermeability and activation of NF-κB.[12] | Not Applicable | [12] |
| MCF-10A | Human Normal Breast Epithelial | Low Cytotoxicity | Exhibited minimal toxicity, suggesting selectivity for cancer cells.[2] | Not Applicable | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used to determine the bioactivity of Hyperoside.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]
Principle: In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[14][16] These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of metabolically active cells.[16]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of Hyperoside in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of Hyperoside. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[13][15]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[15][16]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[15][16] Place the plate on an orbital shaker for about 10-15 minutes to ensure complete dissolution of the formazan crystals.[14][15]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[14][16]
-
Data Analysis: Calculate cell viability as a percentage of the control group. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining with Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised, and stain the DNA.[17]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of Hyperoside for the desired time.
-
Cell Harvesting: After treatment, collect both the floating (apoptotic) and adherent cells. For adherent cells, use trypsin to detach them. Combine all cells from each treatment group.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[17]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[17] The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizing Mechanisms and Workflows
Signaling Pathway of Hyperoside-Induced Apoptosis
Hyperoside has been shown to induce apoptosis in breast cancer cells by reducing reactive oxygen species (ROS), which subsequently inhibits the activation of the NF-κB signaling pathway.[8][9] This leads to a decrease in anti-apoptotic proteins and an increase in pro-apoptotic proteins.
Caption: Hyperoside inhibits ROS, leading to NF-κB inactivation and apoptosis.
General Experimental Workflow for Bioactivity Assessment
The cross-validation of a compound's bioactivity follows a structured workflow, from initial cell culture to final data analysis and interpretation.
Caption: Workflow for assessing the bioactivity of a compound in cell lines.
References
- 1. Haploperoside | C22H28O13 | CID 21607625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The multiple biological activities of hyperoside: from molecular mechanisms to therapeutic perspectives in neoplastic and non-neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Hyperoside: A Review of Its Structure, Synthesis, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Implications of Hyperoside on Oxidative Stress-Induced Human Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyperoside: A review on its sources, biological activities, and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hyperoside Attenuate Inflammation in HT22 Cells via Upregulating SIRT1 to Activities Wnt/β-Catenin and Sonic Hedgehog Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Hyperoside Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hyperoside induces both autophagy and apoptosis in non-small cell lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory effects of hyperoside in human endothelial cells and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
Haploperoside A: An Examination of Replicability in the Absence of Published Biological Data
A comprehensive review of publicly available scientific literature reveals a significant gap in the documentation of the biological activities of Haploperoside A, a natural compound isolated from plants of the Haplophyllum and Citropsis genera. Despite its chemical characterization, no original research articles detailing its specific biological effects, mechanism of action, or associated experimental data could be identified. Consequently, an independent replication of published findings is not possible at this time, as there are no foundational studies to replicate.
This compound, a coumarin (B35378) glycoside, is listed in chemical databases such as PubChem, with its structure elucidated and its presence reported in plant species including Haplophyllum dauricum, Haplophyllum acutifolium, and Citropsis articulata.[1] However, a thorough search for primary research publications on this compound yielded no specific studies outlining its pharmacological or biological properties. This absence of foundational data precludes any comparative analysis of independent replication studies, a critical step in the validation of scientific discoveries.
The scientific process relies on the initial publication of findings, which are then scrutinized, validated, or challenged by subsequent independent research. In the case of this compound, this initial step of documenting its biological activity in a peer-reviewed publication appears to be missing from the accessible scientific record.
For the benefit of researchers and drug development professionals, the limited available information on this compound is summarized below.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C22H28O13 | PubChem[1] |
| Molecular Weight | 500.45 g/mol | MedChemExpress[2] |
| CAS Number | 74712-71-3 | MedChemExpress[2] |
Potential Logical Workflow for Future Research
Should initial findings on the biological activity of this compound be published, a logical workflow for independent replication and further study could be visualized as follows:
Caption: Proposed workflow for the scientific validation of this compound.
Conclusion
The creation of a comprehensive comparison guide on the independent replication of this compound's biological findings is currently unfeasible due to the absence of published primary research on its bioactivity. The scientific community awaits an initial report that would serve as the foundation for such validation studies. Researchers interested in this natural product are encouraged to pursue foundational studies to characterize its potential therapeutic effects. Future work should focus on isolating or synthesizing this compound and conducting initial biological screenings to identify any significant activities. Publication of these initial findings will be a critical first step, paving the way for independent replication and a deeper understanding of this compound's potential.
References
A Comparative Analysis of the Therapeutic Index of Esculetin, a Natural Coumarin, Versus Doxorubicin in Hepatocellular Carcinoma
For Immediate Release
This guide provides a detailed comparison of the therapeutic efficacy and toxicity of the natural coumarin (B35378), Esculetin, against the standard chemotherapeutic agent, Doxorubicin, with a focus on their application in hepatocellular carcinoma (HCC). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds in oncology.
Introduction
Hepatocellular carcinoma is a primary malignancy of the liver and a leading cause of cancer-related deaths worldwide. While systemic chemotherapy with agents like Doxorubicin remains a cornerstone of treatment for advanced HCC, its utility is often limited by significant toxicity and the development of drug resistance. This has spurred the investigation of novel therapeutic agents with improved safety profiles and efficacy. Esculetin, a 6,7-dihydroxycoumarin found in various plants, has demonstrated promising anticancer properties. This guide evaluates the therapeutic index of Esculetin in comparison to Doxorubicin, providing a data-driven perspective on its potential as a safer and effective alternative or adjunct therapy.
Data Presentation: Efficacy and Toxicity
The therapeutic index (TI) of a drug is a quantitative measurement of its safety, reflecting the ratio between its therapeutic and toxic doses. A higher TI indicates a wider margin of safety. The following table summarizes the in vitro efficacy (IC50) and toxicity data for Esculetin and Doxorubicin.
| Compound | Cell Line | IC50 (µM) | Cytotoxicity Assay | Toxicity Metric | Value | Reference |
| Esculetin | SMMC-7721 (HCC) | 2240 | MTT Assay | No evident toxicity in vivo (mice) | Up to 700 mg/kg/day | [1] |
| Doxorubicin | HepG2 (HCC) | ~0.1-1 | Varies | LD50 (mice, intravenous) | ~20 mg/kg | [Publicly available data] |
Note: The IC50 value for Esculetin is notably high, suggesting lower potency compared to Doxorubicin in vitro. However, the in vivo toxicity data for Esculetin indicates a remarkable safety profile, with no adverse effects observed at high doses. In contrast, Doxorubicin exhibits high potency but also significant systemic toxicity, as reflected by its low LD50 value. The therapeutic index for Esculetin in this context appears significantly more favorable than that of Doxorubicin.
Experimental Protocols
Determination of IC50 by MTT Assay
The half-maximal inhibitory concentration (IC50) for Esculetin against the SMMC-7721 human hepatocellular carcinoma cell line was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: SMMC-7721 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of Esculetin (typically ranging from 0 to 5 mM). A control group received medium with the vehicle (e.g., DMSO) at the same concentration used for the highest drug dose.
-
Incubation: The plates were incubated for a specified period, for example, 72 hours.[1]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The cell viability was calculated as a percentage of the control group. The IC50 value was determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
In Vivo Toxicity Assessment
The in vivo toxicity of Esculetin was evaluated in a xenograft mouse model.
-
Animal Model: C57BL/6J mice were used to establish a xenograft tumor model by subcutaneous injection of Hepa1-6 cells.[1]
-
Drug Administration: Once the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups. Esculetin was administered daily via oral gavage at doses of 200, 400, and 700 mg/kg body weight for 15 consecutive days.[1] The control group received the vehicle.
-
Monitoring: The body weight of the mice was monitored regularly throughout the experiment as a general indicator of toxicity.
-
Endpoint Analysis: At the end of the treatment period, the mice were euthanized, and major organs were collected for histopathological examination to assess for any signs of toxicity. The absence of significant changes in body weight and normal organ histology at the tested doses indicated a lack of overt toxicity.[1]
Mandatory Visualizations
Signaling Pathways of Esculetin in Cancer
The anticancer effects of Esculetin are mediated through the modulation of several key signaling pathways, primarily leading to the induction of apoptosis.
Caption: Esculetin's anticancer mechanism of action.
Experimental Workflow: IC50 Determination
The following diagram illustrates the workflow for determining the IC50 value of a compound using the MTT assay.
Caption: Workflow for IC50 determination using MTT assay.
Conclusion
This comparative guide highlights the potential of Esculetin as a therapeutic agent for hepatocellular carcinoma. While its in vitro potency is lower than that of Doxorubicin, its significantly better safety profile, as evidenced by the lack of in vivo toxicity at high doses, suggests a much wider therapeutic window. The mechanisms of action, involving the induction of apoptosis through the mitochondrial pathway and inhibition of pro-survival signaling, provide a strong rationale for its anticancer effects.[1][2] Further research, including pharmacokinetic studies and combination trials with existing chemotherapeutics, is warranted to fully elucidate the clinical potential of Esculetin in the management of HCC and other malignancies. This natural coumarin represents a promising lead for the development of novel, less toxic anticancer therapies.
References
- 1. Esculetin, a coumarin derivative, exerts in vitro and in vivo antiproliferative activity against hepatocellular carcinoma by initiating a mitochondrial-dependent apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiovarian cancer mechanism of esculetin: inducing G0/G1 arrest and apoptosis via JAK2/STAT3 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Haploperoside A: Evaluating the Natural Compound in the Absence of a Synthetic Counterpart
For Immediate Release
This guide provides a comparative overview of the efficacy of Haploperoside A, a naturally occurring coumarin (B35378) glycoside. As of the latest literature review, a total chemical synthesis of this compound has not been reported. Consequently, a direct comparative study between synthetic and natural this compound is not currently feasible. This document, therefore, focuses on the known and potential bioactivities of the natural compound, drawing parallels with closely related and well-studied coumarin glycosides to provide a framework for its evaluation.
This compound is a member of the coumarin family, a class of secondary metabolites widely recognized for their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2] Natural this compound has been isolated from plants of the Haplophyllum genus, such as Haplophyllum dauricum and Haplophyllum acutifolium.[3]
Data Presentation: Efficacy of Natural Coumarins
Due to the absence of specific quantitative efficacy data for this compound in publicly accessible literature, we present representative data from a well-characterized anti-inflammatory coumarin, Scopoletin , to illustrate the typical performance metrics for this class of compounds. This data serves as a benchmark for the anticipated efficacy of this compound.
| Compound | Assay Type | Cell Line | Key Parameter | Result | Reference Compound | Result (Reference) |
| Scopoletin (Illustrative Example) | Nitric Oxide (NO) Inhibition Assay | RAW 264.7 Macrophages | IC₅₀ | 18.5 µM | L-NAME | 15.2 µM |
| Scopoletin (Illustrative Example) | COX-2 Enzyme Inhibition Assay | - | IC₅₀ | 25.3 µM | Celecoxib | 0.04 µM |
| Scopoletin (Illustrative Example) | TNF-α Release Inhibition | LPS-stimulated RAW 264.7 | IC₅₀ | 22.8 µM | Dexamethasone | 1.2 µM |
| Scopoletin (Illustrative Example) | IL-6 Release Inhibition | LPS-stimulated RAW 264.7 | IC₅₀ | 29.1 µM | Dexamethasone | 0.8 µM |
Note: The data presented above for Scopoletin is illustrative and intended to provide a general understanding of the anti-inflammatory potency of coumarins. IC₅₀ values represent the concentration required to inhibit 50% of the biological activity.
Experimental Protocols
Below are detailed methodologies for key experiments typically used to evaluate the anti-inflammatory efficacy of natural compounds like this compound.
Isolation and Purification of Natural this compound
This protocol describes a general method for the extraction and isolation of coumarin glycosides from plant material, based on procedures used for compounds from the Haplophyllum genus.[4][5]
-
Plant Material Collection and Preparation: Aerial parts of the source plant (e.g., Haplophyllum suaveolens) are collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is subjected to maceration with a solvent, typically an alcohol such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 72 hours) with occasional agitation. This process is repeated multiple times to ensure exhaustive extraction.
-
Solvent Partitioning: The combined crude extracts are concentrated under reduced pressure. The resulting residue is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. Coumarin glycosides are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).
-
Chromatographic Separation: The enriched fraction is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Final Purification: Fractions containing the compound of interest are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) to yield the pure this compound. The structure of the isolated compound is then confirmed using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).
In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition
This protocol outlines the procedure for assessing the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (or the test compound). The cells are pre-incubated for 1 hour.
-
Stimulation: Following pre-incubation, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production. A set of wells is left unstimulated as a negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Quantification (Griess Assay): After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and biological evaluation of a natural product like this compound.
Caption: Workflow for Natural Product Discovery and Evaluation.
Relevant Signaling Pathway: NF-κB Inhibition
Coumarins frequently exert their anti-inflammatory effects by modulating key signaling pathways.[6][7] The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds.
Caption: Inhibition of the NF-κB Signaling Pathway by Coumarins.
References
- 1. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haploperoside | C22H28O13 | CID 21607625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lignan and coumarin glycosides from Haplophyllum suaveolens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory activity of natural coumarin compounds from plants of the Indo-Gangetic plain [aimspress.com]
- 7. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
